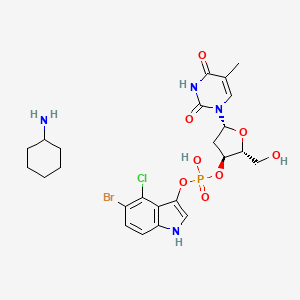
4-Azido-3-nitrophenol
Descripción general
Descripción
“4-Azido-3-nitrophenol” is a compound that has been used in various chemical reactions . It is also known as “1-fluoro-2-nitro-4-azidobenzene” (FNAB) . It has a molecular formula of C6H3FN4O2 .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. One of the methods involves the use of photolinkers to produce the desired chemical linkage upon their photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C6H3FN4O2 . It has an average mass of 182.112 Da and a monoisotopic mass of 182.024002 Da .
Chemical Reactions Analysis
“this compound” has been used in various chemical reactions. It has been used for biomolecule immobilization and bioconjugation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
Aplicaciones Científicas De Investigación
Photoaffinity Labeling and Mitochondrial Studies
The compound 2-azido-4-nitrophenol, a related chemical to 4-Azido-3-nitrophenol, has been utilized extensively in scientific research, particularly in the field of biochemistry. Studies have explored its role as a photoaffinity labeling reagent, which is valuable in understanding molecular interactions within biological systems. For instance, it has been employed to study uncoupler binding sites in bovine serum albumin and mitochondria (Hanstein & Hatefi, 1979), (Hanstein & Hatefi, 1974). This application is pivotal in elucidating the mechanisms of how certain molecules, like uncouplers, interact with and affect mitochondrial function.
Toxicity and Environmental Impact Studies
Research has also focused on the environmental impact and toxicity of nitrophenols, a group to which this compound belongs. For example, the toxic effects of various nitrophenols on anaerobic systems have been studied, which is crucial for understanding their impact on environmental processes like waste treatment and biodegradation (Haghighi Podeh et al., 1995), (Haghighi-podeh & Bhattacharya, 1996). These studies provide insight into how such compounds affect microbial ecosystems and their resilience.
Degradation and Removal Techniques
The degradation of nitrophenols, including 4-nitrophenol, a compound structurally similar to this compound, has been a subject of research, particularly regarding the development of strategies for their removal from the environment. Innovative methods, such as electrochemical degradation (Balasubramanian et al., 2019), have been explored to address the challenge of mitigating the impact of these pollutants on ecosystems. This line of research is significant in advancing environmental protection and pollution control measures.
Biodegradation Pathways and Bioremediation
Understanding the biodegradation pathways of nitrophenols is also a critical aspect of scientific research. Investigations into the microbial degradation of these compounds offer insights into natural remediation processes and the potential for bioremediation strategies (Kitagawa et al., 2004). Research in this area contributes to our knowledge of how these compounds are broken down in nature and how we might harness biological processes for environmental clean-up.
Electrocatalysis and Sensor Development
The development of sensors for the detection of nitrophenols, including 4-nitrophenol, has been another area of focus. Utilizing advanced materials like graphene and acetylene black paste, researchers have created sensitive and efficient sensors for detecting these compounds in environmental samples (He et al., 2019). This research is crucial in monitoring environmental pollution and ensuring public health and safety.
Mecanismo De Acción
Direcciones Futuras
The future directions of “4-Azido-3-nitrophenol” could involve its use in various chemical reactions. It has been used for biomolecule immobilization and bioconjugation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
Propiedades
IUPAC Name |
4-azido-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c7-9-8-5-2-1-4(11)3-6(5)10(12)13/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSRALKCZPBKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)







![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)

